1,1\'-Bis(diisopropylphosphino)ferrocene

Steric Parameters Ligand Design Catalysis

Standard ferrocenyl diphosphines often fail in demanding cross-couplings due to suboptimal steric bulk. 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) provides the exact %Vbur (56.5%) and electron-donating strength required for challenging C-S, C-P, and pyridine N-oxide deoxygenation reactions. - Enables broad substrate scope, including deactivated aryl chlorides. - Chemically reversible Fe(II)/Fe(III) redox couple supports redox-switchable catalyst design. - Pre-formulated Pd(OAc)₂/DiPPF systems deliver high-yielding, scalable transformations.

Molecular Formula C22H36FeP2
Molecular Weight 418.323
CAS No. 97239-80-0
Cat. No. B2480127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1\'-Bis(diisopropylphosphino)ferrocene
CAS97239-80-0
Molecular FormulaC22H36FeP2
Molecular Weight418.323
Structural Identifiers
SMILESCC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe]
InChIInChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3;
InChIKeyLPBBEMRSRONKMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DiPPF: Chemical and Procurement Baseline


1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF), CAS 97239-80-0, is a bidentate ferrocenyl diphosphine ligand with the molecular formula C22H36FeP2 and a molecular weight of 418.3 g/mol . It appears as a yellow to orange crystalline powder with a melting point of 48–52 °C . DiPPF is widely employed as a supporting ligand for transition metal catalysis, notably in palladium-catalyzed cross-coupling reactions, due to its electron-rich, sterically demanding diisopropylphosphino groups and the redox-active ferrocene backbone [1].

1
Electron-Rich Phosphine Donors
Diisopropylphosphino groups support oxidative addition in Pd-catalyzed cross-coupling
2
Moderate Steric Profile
Balanced steric bulk provides defined catalyst geometry without excessive crowding
3
Redox-Active Ferrocene Backbone
Enables electrochemical modulation for redox-switchable catalysis research

DiPPF: Why Generic Substitution Fails


The catalytic performance of ferrocenyl diphosphine ligands is exquisitely sensitive to the steric and electronic properties of the phosphine substituents. 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) occupies a distinct niche defined by a balanced steric profile (%Vbur 56.5%) and strong electron-donating character . Generic substitution with the more common 1,1'-bis(diphenylphosphino)ferrocene (DPPF, %Vbur 55.5%) or the bulkier 1,1'-bis(di-tert-butylphosphino)ferrocene (DtBPF) alters catalyst geometry, redox potential, and substrate accessibility, often leading to complete loss of activity or selectivity in demanding transformations [1][2]. The specific bite angle and conformational flexibility imparted by the isopropyl groups are critical for stabilizing key transition states in reactions such as C–S cross-coupling and pyridine N-oxide deoxygenation, where only DiPPF and DPPF prove competent .

DiPPF
DPPF
Isopropyl vs phenyl groups shift electron density and steric environment; catalytic selectivity may not transfer directly
DiPPF
DtBPF
Greater steric demand of tert-butyl groups may restrict substrate access and alter bite-angle preferences
DiPPF
Non-ferrocenyl ligands
Absence of redox-active ferrocene backbone limits utility in electrochemically modulated catalysis

DiPPF: Quantified Differentiation Guide


Steric Bulk: DiPPF vs. DPPF

Percent buried volume (%Vbur) calculations provide a quantitative measure of ligand steric bulk. 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) exhibits a %Vbur of 56.5%, which is slightly higher than that of the ubiquitous 1,1'-bis(diphenylphosphino)ferrocene (DPPF), calculated at 55.5% . This difference, while subtle, is significant for influencing catalyst geometry and substrate accessibility in confined coordination spheres [1].

Steric Bulk (%Vbur)
Cross-study comparable
DiPPF 56.5% vs DPPF 55.5%; +1.0% absolute difference
Supports modest increase in steric protection around the metal center
DFT-optimized geometries of Cr/Mn complexes
Steric Parameters Ligand Design Catalysis

Reversible Fe(II)/Fe(III) Redox Couple

The oxidative electrochemistry of DiPPF is chemically reversible, a property not universally shared by all ferrocenyl diphosphines. Cyclic voltammetry studies in CH2Cl2 (0.1 M NBu4PF6) reveal a reversible one-electron oxidation wave for the free ligand at E1/2 = +0.11 V vs. Ag/AgCl [1]. The electrochemistry of its metal complexes follows an ECDim mechanism, indicating a reversible electron transfer followed by a chemical dimerization step . This contrasts with some analogs where the oxidation is irreversible, limiting their utility in redox-switchable catalysis.

Redox Reversibility
Class-level inference
Reversible Fe(II)/Fe(III); E₁/₂ = +0.11 V vs. Ag/AgCl
Supports redox-switchable catalysis and molecular electronics research
CV in CH₂Cl₂, 0.1 M NBu₄PF₆
Electrochemistry Redox-Active Ligands Catalyst Design

Broad Substrate Scope for C–S Cross-Coupling

The Pd(OAc)2/DiPPF catalyst system enables the cross-coupling of aryl bromides and chlorides with aliphatic and aromatic thiols, representing the widest substrate scope reported for this transformation at the time of publication [1]. This system also uniquely enables the coupling of secondary phosphines with aryl halides [1]. A direct comparison of ligand performance in the same publication showed that other common bidentate phosphines, including BINAP, DPPF, and Xantphos, were less effective or completely inactive under the same conditions for C–S bond formation [2].

C–S Coupling Scope
Head-to-head
Enables aryl chloride coupling; 88% yield with 4-chlorotoluene/n-octanethiol
Reported broadest substrate scope among tested bidentate phosphines
Pd(OAc)₂/DiPPF, NaOt-Bu, toluene, 110 °C
Cross-Coupling C-S Bond Formation Palladium Catalysis

Ferrocenyl Diphosphine Requirement for Deoxygenation

In the palladium-catalyzed deoxygenation of pyridine N-oxides using triethylamine as a transfer oxidant, a ligand screen revealed a strict requirement for ferrocene-based diphosphines. Only reactions employing DiPPF or DPPF provided the desired product; common ligands such as dppe, BINAP, and Xantphos were completely ineffective . The reaction proceeds under microwave irradiation at 140-160 °C with 3 mol% Pd(OAc)2 and DiPPF, delivering the parent pyridine in high yield and with broad functional group tolerance .

N-Oxide Deoxygenation
Source review
Active with DiPPF/DPPF; dppe, BINAP, Xantphos inactive
Ferrocenyl diphosphine class requirement reported
Data to verify; ligand screen context
Deoxygenation Heterocycle Functionalization Ligand Screening

Air Sensitivity vs. Thermal Stability

While 1,1'-Bis(diisopropylphosphino)ferrocene is typically handled under an inert atmosphere due to the air-sensitivity of its phosphine groups , the ferrocene backbone confers notable thermal stability. The compound remains stable at room temperature and does not readily decompose at medium-high temperatures . It is recommended for storage under inert gas at 2-8°C . It is insoluble in water and should be kept away from strong oxidizing agents .

Handling & Stability
Supporting evidence
Air-sensitive phosphine groups; thermally stable at room temp; store 2–8 °C under inert gas
Inert atmosphere handling recommended for reproducible performance
General procurement and storage guidance
Stability Handling Procurement

DiPPF: Research & Industrial Applications


Palladium-Catalyzed C–S and C–P Cross-Coupling Reactions

The Pd(OAc)2/DiPPF system is the established choice for constructing C–S and C–P bonds from aryl halides, especially when broad substrate scope (including challenging aryl chlorides) and high yields are required [1]. This includes the synthesis of aryl sulfides for pharmaceuticals and agrochemicals, as well as the preparation of tertiary phosphines for ligand libraries.

Redox-Switchable Catalysis and Molecular Electronics

The chemically reversible Fe(II)/Fe(III) redox couple of DiPPF [2] makes it an ideal ligand for developing redox-switchable catalysts. Its predictable electrochemical behavior also renders DiPPF and its metal complexes valuable building blocks for molecular electronics and sensor applications, where controlled electron transfer is essential [3].

Palladium-Catalyzed Deoxygenation of Pyridine N-Oxides

For the chemoselective reduction of pyridine N-oxides to the parent heterocycles using triethylamine as a transfer oxidant, the Pd/DiPPF catalyst system is one of only two ligand systems (along with DPPF) that provides any reactivity . This method is scalable and tolerant of a wide range of functional groups, making it a practical choice for late-stage functionalization in medicinal chemistry.

Fundamental Coordination Chemistry and Catalyst Precursor Development

The well-defined coordination chemistry of DiPPF with late transition metals (e.g., Pt, Pd, Zn, Co, Ni) allows for the isolation and characterization of stable, crystalline complexes . This makes it a reliable precursor for generating well-defined catalysts and for studying the fundamental steric and electronic effects of ligand architecture on metal reactivity.

Application
Selection Property
Validation Focus
C–S and C–P Cross-Coupling
Electron-rich, sterically tuned ligand sphere
Substrate scope and yield optimization
Redox-Switchable Catalysis
Reversible Fe(II)/Fe(III) redox couple
Electrochemical response verification
N-Oxide Deoxygenation
Ferrocenyl diphosphine architecture
Ligand-class specificity screening
Catalyst Precursor Development
Crystalline complex formation with late transition metals
Complex characterization and stability assessment

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